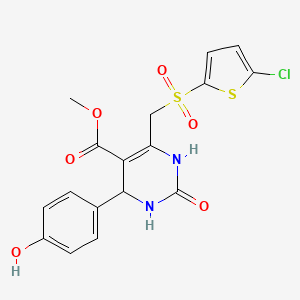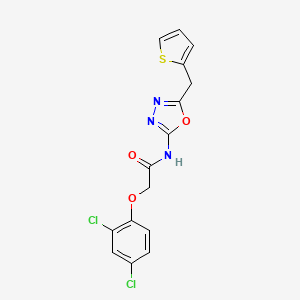![molecular formula C20H17Cl2N3O B2969676 N-(3,4-dichlorophenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 900012-14-8](/img/structure/B2969676.png)
N-(3,4-dichlorophenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(3,4-dichlorophenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide” is a chemical compound with a complex structure . It is also known as BD1018 dihydrobromide . The compound has a molecular formula of C15H20Cl2N2.2BrH and a molecular weight of 461.063 .
Molecular Structure Analysis
The molecular structure of this compound is complex, involving multiple rings and functional groups . Unfortunately, the specific details about the molecular structure of this compound are not available in the retrieved resources.Chemical Reactions Analysis
While the specific chemical reactions involving “this compound” are not detailed in the available resources, similar compounds have been studied for their oxidation reactions .Physical And Chemical Properties Analysis
The compound has a molecular formula of C15H20Cl2N2.2BrH and a molecular weight of 461.063 . Other physical and chemical properties are not available in the retrieved resources.Aplicaciones Científicas De Investigación
Synthesis and Structural Insights
The compound's synthesis often involves intricate chemical reactions that yield structurally complex derivatives. For example, research on pyrazole derivatives, including similar compounds, has provided insights into their potential applications due to their unique structural properties. These studies have explored the synthesis of various substituted pyrazoles and pyrazine derivatives, highlighting the versatility of these compounds in synthesizing biologically active molecules (Kascheres et al., 1991), (Akbas & Aslanoğlu, 2006).
Antimicrobial and Antifungal Activities
A significant area of application for this compound and its derivatives is in the development of antimicrobial and antifungal agents. Several studies have evaluated the antimycobacterial, antifungal, and photosynthesis-inhibiting activities of chlorinated N-phenylpyrazine-2-carboxamides. These compounds, including dichlorophenyl derivatives, have shown promising results against various strains of Mycobacterium tuberculosis and fungal species, suggesting their potential as therapeutic agents (Doležal et al., 2010), (Zítko et al., 2013).
Cannabinoid Receptor Affinity and Molecular Modeling
The compound's analogs have been investigated for their affinity towards cannabinoid receptors, providing insights into their potential therapeutic applications. Studies have focused on understanding the molecular interactions of these compounds with CB1 cannabinoid receptors, which could lead to the development of new treatments for conditions modulated by these receptors (Shim et al., 2002).
Selective Membrane Sensors
Research has also explored the use of structurally related compounds as ionophores in selective membrane sensors. These studies demonstrate the potential of such compounds in developing novel sensors for specific ions, which could have applications in various scientific and industrial fields (Ganjali et al., 2003).
Direcciones Futuras
The development of new antimicrobial agents with excellent antibacterial activity is a major challenge to human health . Compounds with structures similar to “N-(3,4-dichlorophenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide” could potentially be synthesized and evaluated for their antibacterial activities .
Mecanismo De Acción
Mode of Action
Compounds with a similar pyrrolopyrazine scaffold have been found to exhibit various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities
Biochemical Pathways
Pyrrolopyrazine derivatives have been shown to impact a wide range of biological activities, suggesting that they may interact with multiple pathways
Result of Action
Related pyrrolopyrazine derivatives have been associated with a range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects . The specific results of this compound’s action would depend on its precise mode of action and the pathways it affects.
Propiedades
IUPAC Name |
N-(3,4-dichlorophenyl)-1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2N3O/c21-16-9-8-15(13-17(16)22)23-20(26)25-12-11-24-10-4-7-18(24)19(25)14-5-2-1-3-6-14/h1-10,13,19H,11-12H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWDDJFUWEBYWIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=CC=CN21)C3=CC=CC=C3)C(=O)NC4=CC(=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(1-{[(2-methoxyethyl)amino]carbonyl}cyclobutyl)phenyl]-3-methylbenzamide](/img/structure/B2969593.png)




![Methyl 2-[4-[3-methyl-7-(2-methylpropyl)-2,6-dioxopurin-8-yl]piperazin-1-yl]acetate](/img/structure/B2969600.png)
![2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2969602.png)
![2-{[(4-Methoxyphenyl)sulfonyl]acetyl}hydrazinecarbothioamide](/img/structure/B2969603.png)
![1-(2,3-Dimethylphenyl)-3-hydroxy-3-(p-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2969604.png)

![[2-(4-Ethoxyanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2969609.png)

![N~5~-(4-fluorophenyl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2969614.png)
![1-[2-(Cyclohexen-1-yl)ethyl]-3-(3-methoxyphenyl)thiourea](/img/structure/B2969616.png)